molecular formula C10H8BrNO B1338280 4-(4-Bromophenyl)-4-oxobutanenitrile CAS No. 51765-77-6

4-(4-Bromophenyl)-4-oxobutanenitrile

Cat. No.: B1338280
CAS No.: 51765-77-6
M. Wt: 238.08 g/mol
InChI Key: UYGZSAQXYMVSOE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Biological Activity

4-(4-Bromophenyl)-4-oxobutanenitrile, with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, is an organic compound featuring a bromophenyl group linked to a 4-oxobutanenitrile moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, including a carbonyl (C=O) and a nitrile (C≡N) group, which contribute to its reactivity.

Antimicrobial and Anticancer Properties

Recent studies have explored the biological activities of compounds related to this compound. For instance, derivatives of 4-bromophenyl have been synthesized and evaluated for their pharmacological activities. These studies typically assess in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species using methods such as the turbidimetric method. Additionally, anticancer activity has been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay.

While specific mechanisms of action for this compound remain under investigation, the presence of the bromine atom suggests potential interactions with biological targets that could lead to significant pharmacological effects. The compound's reactivity with nucleophiles and electrophiles may facilitate the formation of new derivatives that could exhibit enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that the unique arrangement of functional groups in this compound may influence its biological activity. The following table summarizes key features of similar compounds:

Compound NameMolecular FormulaKey Features
4-(3-Chlorophenyl)-4-oxobutanenitrileC₁₀H₈ClNOContains chlorine instead of bromine
4-(2-Aminophenyl)-4-oxobutanenitrileC₁₀H₉N₃OFeatures an amino group which can enhance reactivity
2-(4-Bromophenyl)-3-oxobutanenitrileC₁₀H₈BrNODifferent positioning of functional groups

This table illustrates how the substitution pattern and functional groups can significantly impact the compound's reactivity and potential biological applications.

Synthesis and Evaluation

In one notable case study, researchers synthesized several derivatives from this compound to evaluate their antimicrobial and anticancer properties. The synthesis involved reactions with various nucleophiles, leading to a range of products that were subsequently tested for biological activity. Results indicated that some derivatives exhibited promising antimicrobial effects, particularly against resistant strains of bacteria.

Pharmacological Screening

Another study focused on pharmacological screening of synthesized derivatives against cancer cell lines. The study utilized SRB assays to quantify cell viability post-treatment with various concentrations of the compounds derived from this compound. The findings suggested that certain derivatives had significant cytotoxic effects on MCF7 cells, indicating their potential as anticancer agents.

Scientific Research Applications

Synthetic Organic Chemistry

4-(4-Bromophenyl)-4-oxobutanenitrile serves as a vital intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecular architectures through multiple synthetic pathways.

Drug Development

The compound is valuable in developing new drugs targeting specific biological pathways. Its chemical properties enable researchers to modify it into derivatives that may exhibit enhanced pharmacological activities.

Material Science

In material science, this compound is utilized to create advanced materials such as polymers and coatings. It enhances properties like durability and environmental resistance, making it suitable for various industrial applications.

Biochemical Research

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. This application contributes to a deeper understanding of biological processes and disease mechanisms, particularly in the context of drug metabolism.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various techniques. It aids in the accurate quantification of similar compounds in complex mixtures, crucial for quality control in manufacturing processes.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound evaluated their antimicrobial properties against various bacterial strains. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria using the turbidimetric method for assessment.

Case Study 2: Anticancer Properties

Another investigation utilized the Sulforhodamine B (SRB) assay to assess the anticancer activity of synthesized derivatives against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives had notable cytotoxic effects, suggesting their potential as anticancer agents.

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZSAQXYMVSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542228
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-77-6
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-4-oxobutanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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